molecular formula C20H24N4O3S B2768578 N-(3-((3-isopropoxypropyl)amino)quinoxalin-2-yl)benzenesulfonamide CAS No. 881563-80-0

N-(3-((3-isopropoxypropyl)amino)quinoxalin-2-yl)benzenesulfonamide

Cat. No.: B2768578
CAS No.: 881563-80-0
M. Wt: 400.5
InChI Key: MCPLHMZMXGMZEY-UHFFFAOYSA-N
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Description

N-(3-((3-isopropoxypropyl)amino)quinoxalin-2-yl)benzenesulfonamide is a complex organic compound with the molecular formula C20H24N4O3S and a molecular weight of 400.5. This compound belongs to the class of quinoxaline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-((3-isopropoxypropyl)amino)quinoxalin-2-yl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the quinoxaline core through the condensation of o-phenylenediamine with a suitable diketone . The resulting quinoxaline intermediate is then subjected to further functionalization to introduce the isopropoxypropyl and benzenesulfonamide groups .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(3-((3-isopropoxypropyl)amino)quinoxalin-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under suitable conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction may produce quinoxaline derivatives with reduced functional groups .

Scientific Research Applications

N-(3-((3-isopropoxypropyl)amino)quinoxalin-2-yl)benzenesulfonamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(3-((3-isopropoxypropyl)amino)quinoxalin-2-yl)benzenesulfonamide include other quinoxaline derivatives such as:

    Quinoxaline: The parent compound with a benzopyrazine structure.

    Quinazoline: A similar heterocyclic compound with a benzopyrimidine structure.

    Phthalazine: Another nitrogen-containing heterocycle with a benzopyridazine structure.

Uniqueness

This compound is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the isopropoxypropyl and benzenesulfonamide groups enhances its solubility, stability, and bioactivity compared to other quinoxaline derivatives .

Properties

IUPAC Name

N-[3-(3-propan-2-yloxypropylamino)quinoxalin-2-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O3S/c1-15(2)27-14-8-13-21-19-20(23-18-12-7-6-11-17(18)22-19)24-28(25,26)16-9-4-3-5-10-16/h3-7,9-12,15H,8,13-14H2,1-2H3,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCPLHMZMXGMZEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCNC1=NC2=CC=CC=C2N=C1NS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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